
2-(dimethylamino)ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(dimethylamino)ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methyl phosphate is a chemical compound with the molecular formula C11H24NO6P. It is known for its unique structure, which includes a dimethylaminoethyl group and a dioxolane ring. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methyl phosphate typically involves the reaction of 2-(dimethylamino)ethanol with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of a phosphorylating agent such as methyl phosphorodichloridate. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(dimethylamino)ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield simpler phosphates.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphates .
Aplicaciones Científicas De Investigación
2-(dimethylamino)ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(dimethylamino)ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methyl phosphate involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors and enzymes, modulating their activity. The dioxolane ring provides stability to the molecule, allowing it to effectively participate in biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-dimethyl-1,3-dioxolan-4-yl)methylamine
- 2,2-dimethyl-1,3-dioxolan-4-yl)methanamine
- 2,2-dimethyl-1,3-dioxolan-4-methanamine
Uniqueness
Compared to similar compounds, 2-(dimethylamino)ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methyl phosphate is unique due to its combination of a dimethylaminoethyl group and a dioxolane ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H24NO6P |
|---|---|
Peso molecular |
297.29 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methyl phosphate |
InChI |
InChI=1S/C11H24NO6P/c1-11(2)15-8-10(18-11)9-17-19(13,14-5)16-7-6-12(3)4/h10H,6-9H2,1-5H3 |
Clave InChI |
OLYLDTWYTVWVGU-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(O1)COP(=O)(OC)OCCN(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


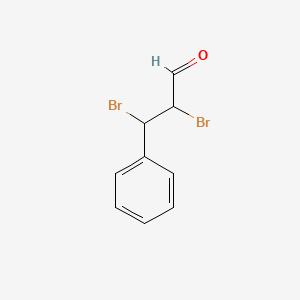
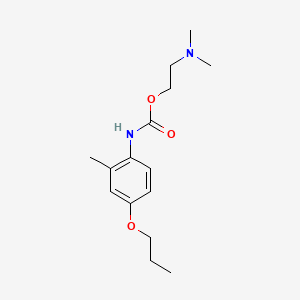
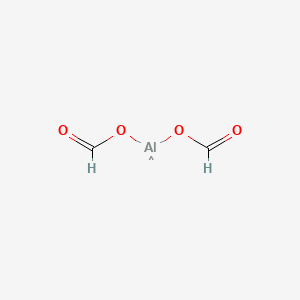
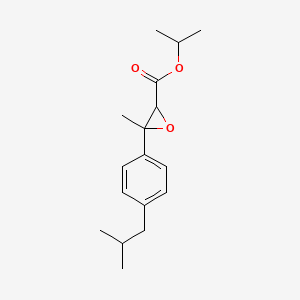

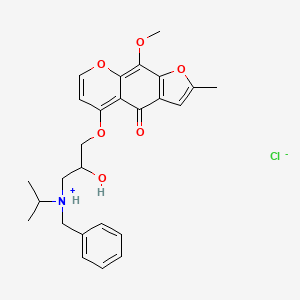
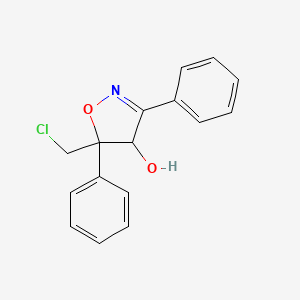
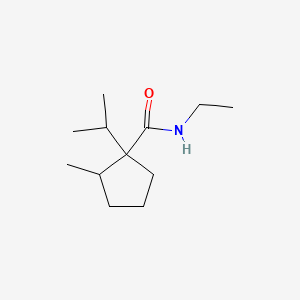

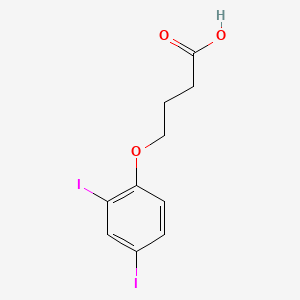
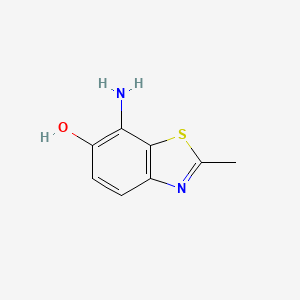
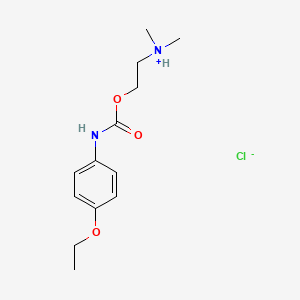
![7-[(Z)-3-chlorobut-2-enyl]-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B13770819.png)
![3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B13770825.png)
